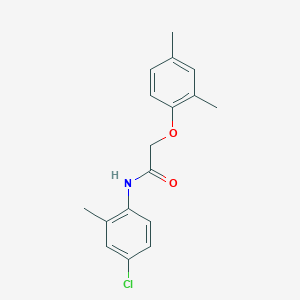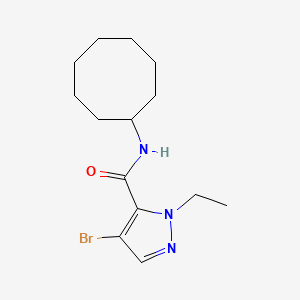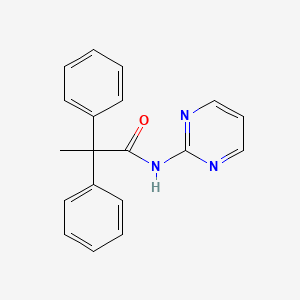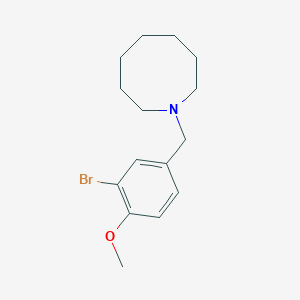
4-chlorophenyl 2-chloro-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 4-chlorophenyl 2-chloro-5-nitrobenzoate often involves the reaction of chlorophenacyl bromide with nitrobenzoic acid derivatives in the presence of potassium or sodium carbonate in DMF medium at room temperature. For instance, 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate can be synthesized through this method, showcasing a standard approach for generating nitrobenzoate derivatives (Kumar et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized using IR, single-crystal X-ray diffraction studies, and DFT methods. These analyses reveal the geometrical parameters and the stability of the molecule, which arises from hyper-conjugative interactions and charge delocalization as observed in compounds like 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate (Kumar et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving 4-chlorophenyl 2-chloro-5-nitrobenzoate derivatives can lead to various heterocyclic scaffolds, indicating their potential as multireactive building blocks for solid-phase synthesis. Such capabilities allow for the creation of substituted nitrogenous heterocycles, demonstrating the compound's versatility in organic synthesis (Křupková et al., 2013).
Physical Properties Analysis
The physical properties, including crystalline structure and hydrogen bonding patterns, contribute significantly to the understanding of the compound's stability and reactivity. For example, detailed crystallographic studies can reveal how molecules are linked into chains or sheets, highlighting the importance of molecular interactions in determining the compound's solid-state properties (Limbach et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and the formation of molecular salts or cocrystals, are crucial for its application in synthetic chemistry. Studies on molecular salts/cocrystals of related compounds demonstrate the role of halogen bonds in crystal stabilization and the potential for creating diverse chemical libraries (Oruganti et al., 2017).
Propiedades
IUPAC Name |
(4-chlorophenyl) 2-chloro-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO4/c14-8-1-4-10(5-2-8)20-13(17)11-7-9(16(18)19)3-6-12(11)15/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUBHCKNLWUUAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(benzylamino)-8-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5818907.png)

![ethyl 4-({[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)-1-piperazinecarboxylate](/img/structure/B5818913.png)
![3-[4-(hydroxymethyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one](/img/structure/B5818923.png)






![methyl 2-[(1-azepanylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5818966.png)
![N-(tert-butyl)-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5818982.png)
